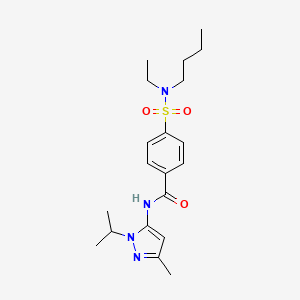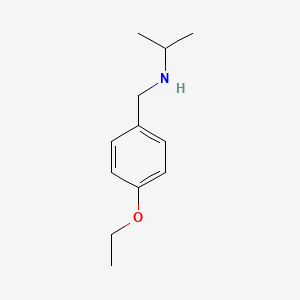
N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide is a chemical compound belonging to the class of thiophene derivatives Thiophenes are five-membered heterocyclic compounds containing a sulfur atom, and they are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide typically involves the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur and a base.
Introduction of Cyano Group: The cyano group at the 3-position can be introduced through nucleophilic substitution reactions using appropriate cyano-containing reagents.
Acetylation: Finally, the acetylation step involves reacting the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano or acetamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiophene-3-carboxylic acid derivatives.
Reduction Products: Thiophene-3-amine derivatives.
Substitution Products: Substituted acetamides or cyano derivatives.
科学的研究の応用
N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its derivatives are used in the production of materials with specific properties, such as conductive polymers and dyes.
作用機序
The mechanism by which N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.
類似化合物との比較
N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide is unique due to its specific structural features, such as the presence of the cyano group and the methylated thiophene ring. Similar compounds include:
N-(3-Cyano-2-thienyl)acetamide: Lacks the methyl groups at the 4- and 5-positions.
N-(3-Cyano-4-methyl-2-thienyl)acetamide: Has only one methyl group at the 4-position.
N-(3-Cyano-5-methyl-2-thienyl)acetamide: Has only one methyl group at the 5-position.
These compounds may exhibit different biological activities and chemical properties due to the variations in their structures.
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-6(2)13-9(8(5)4-10)11-7(3)12/h1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGQIJBFNSFSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2993023.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide](/img/structure/B2993025.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2993031.png)

![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)
![4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2993035.png)
![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)

![3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2993040.png)

![10-(Cyclobutylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2993042.png)
![2-[(4-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2993044.png)
